molecular formula C14H13FN2O2S B6539941 N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 1060307-31-4

N'-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B6539941
CAS No.: 1060307-31-4
M. Wt: 292.33 g/mol
InChI Key: CTBVOVOUUMQBNO-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound that features a fluorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 2-fluoroaniline with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic aromatic substitution reactions could occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiophene rings are often explored as ligands in catalytic systems.

    Materials Science: The compound could be investigated for its electronic properties, potentially contributing to the development of organic semiconductors.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biological Probes: It could be used as a probe to study biological pathways involving fluorophenyl and thiophene-containing molecules.

Industry

    Polymer Science: The compound might be used in the synthesis of polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and thiophene groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-chlorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Similar structure but with a chlorine atom instead of fluorine.

    N’-(2-bromophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N’-(2-fluorophenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide may confer unique properties such as increased metabolic stability and altered electronic characteristics, which could be advantageous in certain applications.

Properties

IUPAC Name

N'-(2-fluorophenyl)-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-11-3-1-2-4-12(11)17-14(19)13(18)16-7-5-10-6-8-20-9-10/h1-4,6,8-9H,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBVOVOUUMQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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